molecular formula C14H11ClO3 B1455851 2-(3-Chlorophenoxy)-4-methylbenzoic acid CAS No. 1273836-50-2

2-(3-Chlorophenoxy)-4-methylbenzoic acid

Cat. No. B1455851
M. Wt: 262.69 g/mol
InChI Key: LXZWMSHYUDLRFE-UHFFFAOYSA-N
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Description

2-(3-Chlorophenoxy)propionic acid is a chiral phenoxy acid herbicide . It has been used in various studies for its properties .


Molecular Structure Analysis

The molecular formula of 2-(3-Chlorophenoxy)propionic acid is C9H9ClO3 . The IUPAC Standard InChIKey is YNTJKQDWYXUTLZ-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The molecular weight of 2-(3-Chlorophenoxy)propionic acid is 200.619 . It has a melting point of 113-115 °C (lit.) .

Scientific Research Applications

Molecular Structure and Spectroscopy

  • Research has been conducted on the molecular structure, FT-IR, hyperpolarizability, NBO analysis, HOMO and LUMO analysis of chlorophenyl methylbenzoate derivatives. These studies focus on synthesizing compounds and analyzing their structural and electronic properties using various spectroscopic methods and computational analyses. The findings have implications for understanding the electronic properties and reactivity of such compounds, potentially contributing to the development of materials with specific optical or electronic properties (Chidan Kumar et al., 2014).

Environmental Degradation

  • The electrochemical degradation of chlorophenoxy and chlorobenzoic herbicides has been studied, indicating the effectiveness of certain electrochemical methods in breaking down these compounds in acidic aqueous mediums. This research is vital for environmental remediation efforts, particularly in treating water contaminated with herbicide residues (Brillas et al., 2003).

Dioxin Formation Insights

  • Investigations into the formation mechanisms of polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs) from chlorophenol precursors have provided new insights. These studies are critical for understanding the environmental impact and risks associated with chlorophenol compounds and for developing strategies to mitigate the formation of harmful dioxins (Pan et al., 2013).

Safety And Hazards

2-(3-Chlorophenoxy)propionic acid has been classified as Acute Tox. 4 Oral - Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3 .

properties

IUPAC Name

2-(3-chlorophenoxy)-4-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO3/c1-9-5-6-12(14(16)17)13(7-9)18-11-4-2-3-10(15)8-11/h2-8H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXZWMSHYUDLRFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)O)OC2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Chlorophenoxy)-4-methylbenzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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